molecular formula C10H8ClN B049615 7-Chloro-2-methylquinoline CAS No. 4965-33-7

7-Chloro-2-methylquinoline

Cat. No. B049615
CAS RN: 4965-33-7
M. Wt: 177.63 g/mol
InChI Key: WQZQFYRSYLXBGP-UHFFFAOYSA-N
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Patent
US05159085

Procedure details

To a solution of m-chloroaniline (25.51 g, 0.2 mol) in 100 mL of 6N HCl kept at reflux is added dropwise with stirring 85% aqueous crotonaldehyde (14.7 g, in 2.6 g of water). After an additional 45 minutes at reflux, the mixture is cooled and extracted with ethyl ether to remove tars. To the vigorously stirred solution is added ZnCl2 (27.2 g, 0.20 mol). A tan gum ball is formed. The mixture is then refluxed for a total of three hours to give a clear brown solution. Upon cooling, a gummy solid is formed which is filtered and triturated with 2-propanol followed by ethyl ether and dried in vacuo to give the quinaldine HCl-ZnCl2 complex. The 7-chloroquinaldine is then isolated by dissolving the complex into 150 mL of water and 50 mL of NH4OH, and concentrated to yield the crude product (tan solid 15.77 g, 44.4%). Purification of the crude product is achieved by flash chromatography, (silica Merck 60, methylene chloride:ethyl acetate 98:2). Removal of the solvent affords a light tan solid (11.1 g, 31.3%), m.p. dec. 68°-70° C. (lit: 42%, m.p. 75°-77° C.).
Quantity
25.51 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
27.2 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[CH:9](=O)/[CH:10]=[CH:11]/[CH3:12]>Cl.[Cl-].[Cl-].[Zn+2]>[Cl:1][C:2]1[CH:3]=[C:4]2[C:6]([CH:9]=[CH:10][C:11]([CH3:12])=[N:5]2)=[CH:7][CH:8]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
25.51 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1
Step Two
Name
Quantity
14.7 g
Type
reactant
Smiles
C(\C=C\C)=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
27.2 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
is added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
After an additional 45 minutes at reflux
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
CUSTOM
Type
CUSTOM
Details
to remove tars
CUSTOM
Type
CUSTOM
Details
A tan gum ball is formed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then refluxed for a total of three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to give a clear brown solution
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
a gummy solid is formed which
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
triturated with 2-propanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give the quinaldine HCl-ZnCl2 complex

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C=CC(=NC2=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.